molecular formula C14H15N3O2 B1301104 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid CAS No. 387350-50-7

4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

Cat. No. B1301104
M. Wt: 257.29 g/mol
InChI Key: CWDJNWNZJJKIBB-UHFFFAOYSA-N
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Description

The compound "4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrimidine compounds involves various methods. For instance, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid was achieved by diazotization of anthranilic acid and coupling with 2-amino-4,6-dimethylpyrimidine . Another synthesis method includes the preparation of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, which is an intermediate for HIV-1 reverse transcriptase inhibitors, starting from 2-thiouracil and proceeding through several steps including methylation, reaction with para-aminobenzonitrile, and chlorination .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic methods and X-ray crystallography. For example, the structure of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine was determined by 1H NMR, 13C NMR, and single-crystal X-ray diffraction . Similarly, the crystal structure of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester was elucidated by X-ray diffraction, revealing its monoclinic symmetry .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The benzylation and nitrosation of pyrimidine compounds have been studied, leading to the formation of different polymorphs and isomers with distinct hydrogen bonding patterns . Additionally, the synthesis of potassium 2,4 and 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate demonstrates the reactivity of pyrimidine derivatives in the presence of potassium carbonate and potassium hydroxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be explored through experimental and computational methods. Density Functional Theory (DFT) calculations are often used to predict geometry, spectroscopic properties, and reactivity. For instance, DFT was employed to study the geometry and spectroscopic properties of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid, with results that were compatible with experimental findings . Theoretical calculations were also used to investigate the molecular electrostatic potential and chemical reactivity of 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine .

Scientific Research Applications

Synthesis and Biological Activity

The compound has been utilized in various synthesis processes due to its reactivity and structural properties. For instance, it has been used in the synthesis of pyrimidine linked pyrazole heterocyclics, exhibiting insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Additionally, it has been involved in the preparation of crystal structures and theoretical calculations in chemical studies (Ren et al., 2006).

DNA Interactions and Computational Chemistry

This compound has been studied for its interactions with DNA, such as evaluating DNA cleavage activity. These studies often employ computational methods like Density Functional Theory (DFT) for understanding molecular structures and interactions (Atay et al., 2018).

Antimicrobial Applications

Research has shown the compound's relevance in antimicrobial applications. For example, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity (Gein et al., 2020).

Pharmaceutical Synthesis

It has also been used in the synthesis of pharmaceutical compounds, such as Nilotinib, indicating its utility in drug development and manufacturing processes (Yankun et al., 2011).

Supramolecular Chemistry

The compound is significant in the study of supramolecular chemistry, particularly in the design of co-crystals and exploration of molecular interactions (Ebenezer et al., 2011).

Safety And Hazards

The safety data sheet for this compound indicates that it may be an irritant . As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and harm .

properties

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)-methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-9-8-10(2)16-14(15-9)17(3)12-6-4-11(5-7-12)13(18)19/h4-8H,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDJNWNZJJKIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N(C)C2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371262
Record name 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid

CAS RN

387350-50-7
Record name 4-[(4,6-dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4,6-Dimethylpyrimidin-2-yl)(methyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Chen, X Wu, L Xu, L Liu, H Kuang… - Food and Agricultural …, 2019 - Taylor & Francis
In this study, we prepared a monoclonal antibody against pyrimethanil, for which we first derived its hapten according to the structural formula of pyrimethanil; we used indirect …
Number of citations: 20 www.tandfonline.com

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